Ethyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a benzodioxole moiety, a tetrahydropyrimidine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea in the presence of a catalyst to form the tetrahydropyrimidine ring. The benzodioxole moiety is then introduced through a Friedel-Crafts acylation reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The benzodioxole moiety is known to interact with biological macromolecules, potentially disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Similar in structure but lacks the benzodioxole moiety.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: Contains a pyranone ring instead of a tetrahydropyrimidine ring.
Uniqueness
Ethyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a benzodioxole moiety and a tetrahydropyrimidine ring, which imparts distinct chemical and biological properties not found in similar compounds.
Biological Activity
Ethyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the class of tetrahydropyrimidines. Its unique structure includes a tetrahydropyrimidine ring and a benzodioxole moiety, which contribute to its diverse biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C17H18N2O6
- Molecular Weight : 346.3 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCOC(=O)C1=C(NC(=O)N(C1C2=CC3=C(C=C2)OCO3)C(=O)C)C
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Condensation Reaction : Combining ethyl acetoacetate with urea in the presence of a catalyst to form the tetrahydropyrimidine ring.
- Friedel-Crafts Acylation : Introducing the benzodioxole moiety using appropriate reagents.
Biological Activity
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that this compound has significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell walls and inhibition of essential metabolic pathways.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
C. albicans | 64 µg/mL |
Anticancer Properties
The compound has shown promising results in inhibiting cancer cell proliferation in various cancer lines such as breast and lung cancer cells. The observed effects include:
- Induction of apoptosis.
- Cell cycle arrest at specific phases (G0/G1 phase).
- Inhibition of tumor growth in xenograft models.
Enzyme Inhibition
Studies have revealed that Ethyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-tetrahydropyrimidine can inhibit specific enzymes involved in cancer progression and microbial survival:
- Topoisomerase Inhibition : Disruption of DNA replication processes in cancer cells.
- Beta-lactamase Inhibition : Enhancing the efficacy of beta-lactam antibiotics against resistant strains.
The biological activity of this compound is largely attributed to its interaction with biological macromolecules:
- Enzyme Interaction : The compound binds to active sites on enzymes, inhibiting their function.
- Signaling Pathway Modulation : It may interfere with cellular signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several studies have documented the biological effects of Ethyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-tetrahydropyrimidine:
Study 1: Antimicrobial Efficacy
In a study published in Der Pharma Chemica, the compound was tested against various pathogens with results indicating strong inhibitory effects comparable to standard antibiotics .
Study 2: Anticancer Activity
A research article in Journal of Medicinal Chemistry reported that this compound significantly reduced tumor volume in mice models when administered at specific dosages .
Properties
Molecular Formula |
C17H18N2O6 |
---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
ethyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H18N2O6/c1-4-23-16(21)14-9(2)18-17(22)19(10(3)20)15(14)11-5-6-12-13(7-11)25-8-24-12/h5-7,15H,4,8H2,1-3H3,(H,18,22) |
InChI Key |
FMAASBWPVASVRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N(C1C2=CC3=C(C=C2)OCO3)C(=O)C)C |
Origin of Product |
United States |
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